4-(2,4-dichlorophenyl)-2-methylpyrimidine
Description
Synthesis Analysis
The synthesis of closely related compounds, such as 4,6-Dichloro-2-methylpyrimidine, involves a process that starts from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride to achieve the desired product. The optimization of synthesis conditions has been explored to improve yields, highlighting the compound's significance as an intermediate in synthetic applications (Guo Lei-ming, 2012).
Molecular Structure Analysis
X-ray diffraction studies provide detailed insights into the molecular structure of related compounds, such as the analysis of trans-dichloro(4-methylpyrimidine) complexes, revealing the weak binding of the 4-methylpyrimidine ligand to rhodium due to long Rh-N distances, and the specific bond angles and distances critical for understanding the compound's structural characteristics (R. Cini, A. Cavaglioni, E. Tiezzi, 1999).
Chemical Reactions and Properties
Chemical transformations of related pyrimidine derivatives have been investigated, showcasing the versatility of the pyrimidine core in undergoing various reactions, including the formation of N-(2,4-dinitrophenyl) and N-acyl derivatives, which underline the reactive nature and functional adaptability of such compounds (A. Harutyunyan, S. G. Israyelyan, H. Panosyan, M. S. Safaryan, S. Dilanyan, 2020).
Physical Properties Analysis
The determination of 2,4-diamino-5-(3,4-dichlorophenyl)-6-methylpyrimidine in human plasma through gas-liquid chromatographic methods reflects the compound's physical properties, including solubility and stability, which are essential for its handling and application in various contexts (J. Cridland, B. Weatherley, 1977).
Chemical Properties Analysis
The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides demonstrates the chemical properties of the pyrimidine derivatives, highlighting their reactivity and potential for generating a wide range of substitution patterns. This process, utilizing a sacrificial iron anode and a nickel(II) catalyst, underlines the versatility and reactivity of such compounds (S. Sengmany, E. L. Gall, Eric Léonel, 2011).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-5-4-11(15-7)9-3-2-8(12)6-10(9)13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASBTUNJGRZNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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